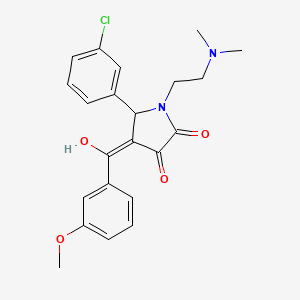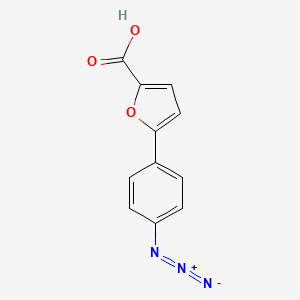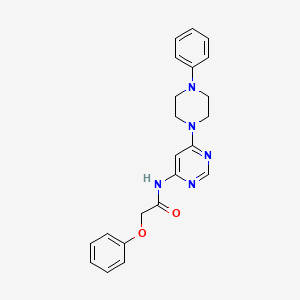![molecular formula C10H15N3O B2411623 N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]prop-2-enamide CAS No. 1155026-19-9](/img/structure/B2411623.png)
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]prop-2-enamide” are not available, compounds with similar structures, such as 5-amino-pyrazoles, are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .Wissenschaftliche Forschungsanwendungen
Microwave-assisted Synthesis and Biological Activities
The compound has been utilized in microwave-assisted synthesis to create pyrazolopyridine derivatives. These derivatives have shown significant antioxidant, antitumor, and antimicrobial activities, highlighting the compound's potential in the development of new therapeutic agents. The antioxidant activity was evaluated using the 1,1-phenyl-2-picrylhydrazyl (DPPH) assay, where certain derivatives exhibited high activity. Additionally, these compounds were tested for their antitumor activity against liver and breast cell lines, with some showing promising results. Their antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity, further underscores their potential in medical research and drug development (El‐Borai et al., 2013).
Synthesis and Biological Evaluation of Derivatives
Another research avenue involves the synthesis of various derivatives from the compound and evaluating their biological activities. For instance, the treatment with different nucleophiles has led to the creation of new enaminone derivatives, which were then tested for anti-inflammatory and antimicrobial effects. Some of these derivatives exhibited high anti-inflammatory activity comparable to indomethacin, a standard reference, while others showed significant antimicrobial effects, highlighting the versatility and potential of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]prop-2-enamide in generating bioactive molecules (Ahmed, 2017).
Enaminone-based Complexes and Their Characterization
The compound has also been involved in the synthesis of enaminone-based ligands, leading to the formation of metal complexes with Pd(II) and Pt(II). These complexes were characterized through various analytical techniques, including elemental analyses, IR, and NMR spectroscopies, and their structures were further elucidated using single-crystal X-ray diffraction methods. This research provides insights into the structural aspects and potential applications of enaminone-based complexes in catalysis and material science (Pons et al., 2010).
Antipsychotic Potential of Pyrazol-5-ols Derivatives
Exploratory studies into the antipsychotic potential of derivatives, specifically the 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, have shown promising results. These derivatives were found to reduce spontaneous locomotion in mice without causing ataxia and did not bind to D2 dopamine receptors, a common target for antipsychotic drugs. This suggests a novel mechanism of action and potential for the development of new antipsychotic medications with fewer side effects (Wise et al., 1987).
Reaction Mechanisms and Structural Analysis
Research has delved into the reaction mechanisms involving derivatives of the compound, providing insights into their chemical behavior under various conditions. Studies involving ANRORC rearrangement and structural confirmation through X-ray analysis have contributed to a deeper understanding of the compound's reactivity and potential for synthesizing novel structures with diverse biological activities (Ledenyova et al., 2018).
Eigenschaften
IUPAC Name |
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-5-10(14)12-7(2)9-6-11-13(4)8(9)3/h5-7H,1H2,2-4H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJKRWQIRVCUIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(C)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(4-chlorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2411540.png)
![N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2411542.png)


![6-((3-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2411545.png)
![6-[5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2411546.png)
![4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(4-isopropylbenzoyl)piperidine](/img/structure/B2411547.png)

![[2-(3-Cyano-6-methyl-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetyl]-carbamic acid ethyl ester](/img/structure/B2411549.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-phenylpentyl)urea](/img/structure/B2411550.png)
![N-(3-bromophenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2411551.png)
![3-allyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2411554.png)
![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2411558.png)
